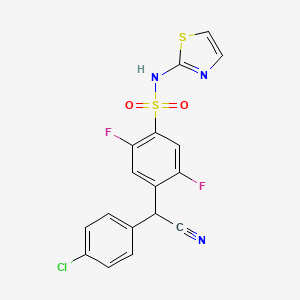

4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide

CAS No.: 1799412-44-4

Cat. No.: VC2721100

Molecular Formula: C17H10ClF2N3O2S2

Molecular Weight: 425.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1799412-44-4 |

|---|---|

| Molecular Formula | C17H10ClF2N3O2S2 |

| Molecular Weight | 425.9 g/mol |

| IUPAC Name | 4-[(4-chlorophenyl)-cyanomethyl]-2,5-difluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C17H10ClF2N3O2S2/c18-11-3-1-10(2-4-11)13(9-21)12-7-15(20)16(8-14(12)19)27(24,25)23-17-22-5-6-26-17/h1-8,13H,(H,22,23) |

| Standard InChI Key | HMAUHYFQAUGNEP-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(C#N)C2=CC(=C(C=C2F)S(=O)(=O)NC3=NC=CS3)F)Cl |

| Canonical SMILES | C1=CC(=CC=C1C(C#N)C2=CC(=C(C=C2F)S(=O)(=O)NC3=NC=CS3)F)Cl |

Introduction

Chemical Structure and Properties

Basic Identification and Structural Components

4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-yl)benzenesulfonamide is identified by the CAS number 1799412-44-4. This compound has a molecular formula of C17H10ClF2N3O2S2 and a molecular weight of 425.869 g/mol . The structure features several key functional groups that define its chemical behavior:

-

A benzenesulfonamide core with 2,5-difluoro substitution

-

A thiazol-2-yl group connected to the sulfonamide nitrogen

-

A (4-chlorophenyl)(cyano)methyl substituent at the 4-position of the benzene ring

The SMILES notation for this compound is FC1=CC(C(C#N)C2=CC=C(Cl)C=C2)=C(F)C=C1S(=O)(=O)NC1=NC=CS1, representing its complete chemical structure .

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-yl)benzenesulfonamide

The compound contains multiple aromatic rings and polar functional groups that influence its chemical behavior. The presence of fluorine atoms and a chlorine substituent contributes to its metabolic stability, while the cyano group and sulfonamide functionality potentially enhance its binding capabilities to biological targets.

Synthesis and Preparation

Related Synthetic Methodologies

The synthesis of structurally related 2-aminothiazole sulfonamides typically involves sulfonylation followed by amino group alkylation . A general procedure may include:

-

Reaction of 2-aminothiazole with an appropriate benzenesulfonyl chloride in the presence of a base (typically sodium acetate)

-

Reaction conditions: temperature of 80-85°C for 4-8 hours in aqueous media

-

Purification through recrystallization or column chromatography

For example, the synthesis of related compounds such as 4-Chloro-N-(thiazol-2-yl)benzenesulfonamide involves reacting 2-aminothiazole with 4-chlorobenzenesulfonyl chloride in water at 80-85°C for 8 hours in the presence of sodium acetate .

Research and Development Status

Current Research Applications

4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-yl)benzenesulfonamide is primarily used for scientific research purposes, particularly in medicinal chemistry and drug discovery efforts . Its commercial availability from several chemical suppliers facilitates its use in various research settings.

The compound may serve as:

-

A chemical probe for investigating biological pathways

-

A starting material for the synthesis of more complex molecules

-

A potential lead compound in drug discovery programs

Characterization Techniques

To fully understand the properties and biological activities of 4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-yl)benzenesulfonamide, various analytical techniques are typically employed, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Mass spectrometry for molecular weight verification

-

Infrared spectroscopy for functional group identification

-

X-ray crystallography for three-dimensional structural determination

-

Various biological assays to evaluate specific activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume